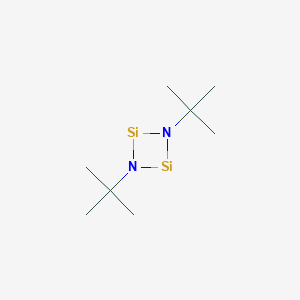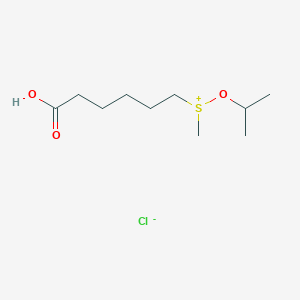
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride is a sulfonium compound characterized by the presence of a sulfonium ion bonded to a (5-carboxypentyl)methyl(1-methylethoxy) group and a chloride ion. Sulfonium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride typically involves the reaction of a suitable sulfonium precursor with (5-carboxypentyl)methyl(1-methylethoxy) chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the sulfonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of new sulfonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Scientific Research Applications
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonium intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, bromide
- Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, iodide
- Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, fluoride
Uniqueness
Sulfonium, (5-carboxypentyl)methyl(1-methylethoxy)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloride ion can influence the solubility, stability, and overall behavior of the compound in various environments, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
183858-56-2 |
|---|---|
Molecular Formula |
C10H21ClO3S |
Molecular Weight |
256.79 g/mol |
IUPAC Name |
5-carboxypentyl-methyl-propan-2-yloxysulfanium;chloride |
InChI |
InChI=1S/C10H20O3S.ClH/c1-9(2)13-14(3)8-6-4-5-7-10(11)12;/h9H,4-8H2,1-3H3;1H |
InChI Key |
NINJLOWLYOGPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[S+](C)CCCCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)
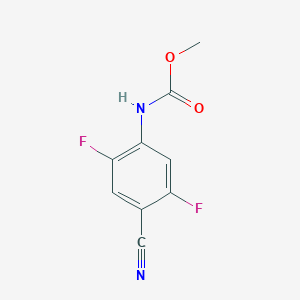
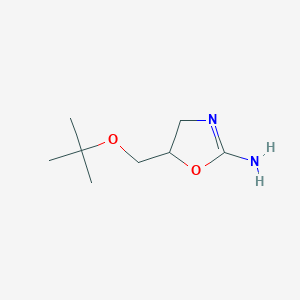
![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)
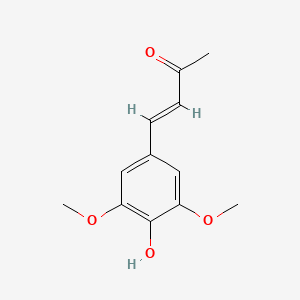

![Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-](/img/structure/B12570295.png)
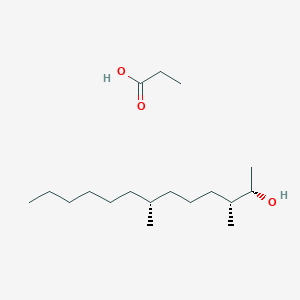
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)

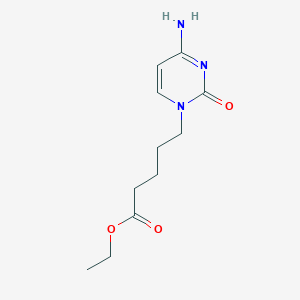
![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)
